molecular formula C15H16N2O2S B2785675 2-(3-methylphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one CAS No. 1706079-62-0

2-(3-methylphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one

Cat. No.: B2785675
CAS No.: 1706079-62-0
M. Wt: 288.37
InChI Key: IIBLBYCDOBIIFK-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one is a synthetic organic compound that features a thiazole ring, an azetidine ring, and a tolyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Azetidine Ring Formation: Azetidine rings can be formed via cyclization reactions involving β-amino alcohols.

    Coupling Reactions: The thiazole and azetidine rings can be coupled using appropriate linkers and reagents under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole and azetidine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one would depend on its specific biological target. Generally, compounds with thiazole and azetidine rings can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(p-tolyl)ethanone: Similar structure with a para-tolyl group instead of a meta-tolyl group.

    1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(phenyl)ethanone: Similar structure with a phenyl group instead of a tolyl group.

Uniqueness

2-(3-methylphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(3-methylphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-11-3-2-4-12(7-11)8-14(18)17-9-13(10-17)19-15-16-5-6-20-15/h2-7,13H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBLBYCDOBIIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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